6-Amino-2-(ethylthio)-4-pyrimidinol is a heterocyclic organic compound with the molecular formula C₆H₉N₃OS and a molecular weight of 171.221 g/mol. It features a pyrimidine ring substituted with an amino group and an ethylthio group at the 2-position. This compound is classified under pyrimidines, which are significant in various biological processes and pharmaceutical applications due to their structural diversity and reactivity .
The chemical behavior of 6-amino-2-(ethylthio)-4-pyrimidinol includes various reactions typical of pyrimidine derivatives. Notable reactions include:
6-Amino-2-(ethylthio)-4-pyrimidinol exhibits notable biological activities, particularly in pharmacology. Research indicates that derivatives of this compound may act as antagonists at specific receptor sites, such as the P2Y12 receptors, which are involved in platelet aggregation and cardiovascular functions . Additionally, compounds with similar structures have been investigated for their potential anti-tumor and anti-inflammatory properties .
The synthesis of 6-amino-2-(ethylthio)-4-pyrimidinol can be achieved through several methods:
6-Amino-2-(ethylthio)-4-pyrimidinol has several applications:
Interaction studies involving 6-amino-2-(ethylthio)-4-pyrimidinol focus on its binding affinity and activity at various biological targets. For instance, studies have demonstrated its role as an antagonist at P2Y12 receptors, impacting cyclic adenosine monophosphate accumulation in cellular models . These interactions are crucial for understanding the compound's pharmacological profile and potential therapeutic uses.
Several compounds share structural similarities with 6-amino-2-(ethylthio)-4-pyrimidinol. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Amino-2-mercapto-3H-pyrimidin-4-one | Contains a mercapto group instead of ethylthio | Potentially stronger biological activity |
5-Amino-2-(methylthio)-4-pyrimidinol | Methylthio group at the same position | Different pharmacological properties |
4-Amino-2-thiopyrimidine | Lacks the ethyl group | Simpler structure; used in different applications |
These compounds highlight the versatility of pyrimidine derivatives while showcasing the unique properties imparted by different substituents at key positions on the ring.